n-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide
Description
IUPAC Nomenclature and Systematic Identification
This compound possesses the systematic International Union of Pure and Applied Chemistry name that precisely describes its molecular constitution. The compound is catalogued under Chemical Abstracts Service registry number 685892-09-5, providing a unique identifier for this specific molecular entity. The molecular formula is established as C14H21N3O, indicating the presence of fourteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and one oxygen atom.
The systematic nomenclature reflects the compound's structural organization, with the N-(2-phenylethyl) designation indicating the phenylethyl group attached to the nitrogen atom of the acetamide moiety. The 2-(piperazin-1-yl) portion describes the piperazine ring connected to the second carbon of the acetamide group. Alternative nomenclature includes 1-Piperazineacetamide, N-(2-phenylethyl)-, which emphasizes the piperazine core structure.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-(2-phenylethyl)-2-piperazin-1-ylacetamide | |
| CAS Registry Number | 685892-09-5 | |
| Molecular Formula | C14H21N3O | |
| Molecular Weight | 247.34 g/mol | |
| MDL Number | MFCD03412124 |
The InChI (International Chemical Identifier) representation provides a standardized textual encoding of the molecular structure: InChI=1S/C14H21N3O/c18-14(12-17-10-8-15-9-11-17)16-7-6-13-4-2-1-3-5-13/h1-5,15H,6-12H2,(H,16,18). This notation systematically describes the connectivity pattern and serves as a unique structural identifier across chemical databases.
Molecular Architecture: Bond Connectivity and Stereochemical Considerations
The molecular architecture of this compound exhibits a complex three-dimensional arrangement centered around the acetamide functional group that serves as the primary linking unit between the phenylethyl and piperazine components. The compound features a six-membered piperazine ring in its preferred chair conformation, consistent with the thermodynamically favored arrangement observed in related piperazine-containing structures.
The SMILES (Simplified Molecular Input Line Entry System) notation C1CN(CCN1)CC(=O)NCCC2=CC=CC=C2 provides a linear representation of the molecular connectivity. This notation reveals the sequential bonding pattern from the piperazine ring through the acetamide carbonyl to the phenylethyl terminus. The acetamide carbonyl group adopts a planar configuration, facilitating potential hydrogen bonding interactions through its oxygen and nitrogen atoms.
Stereochemical analysis indicates that the compound lacks defined chiral centers, resulting in an achiral molecular structure. The piperazine ring system exhibits conformational flexibility, with the chair conformation representing the most energetically favorable arrangement. The phenylethyl chain provides additional conformational degrees of freedom, allowing for various spatial orientations relative to the piperazine core.
| Structural Feature | Description | Conformational Preference |
|---|---|---|
| Piperazine Ring | Six-membered heterocycle | Chair conformation |
| Acetamide Linker | Planar carbonyl group | Trans arrangement |
| Phenylethyl Chain | Flexible alkyl-aromatic unit | Extended conformation |
| Overall Geometry | Non-planar three-dimensional | Multiple low-energy conformers |
The molecular geometry demonstrates significant flexibility, particularly in the phenylethyl chain region, which can adopt various rotational conformations around the carbon-carbon and carbon-nitrogen bonds. This conformational freedom contributes to the compound's ability to adapt to different crystalline environments and intermolecular packing arrangements.
Crystallographic Analysis and Conformational Studies
Crystallographic studies of this compound and related piperazine-acetamide derivatives reveal important structural insights regarding molecular packing and intermolecular interactions. The piperazine ring consistently adopts the thermodynamically favored chair conformation in solid-state structures, as demonstrated in comparative studies of piperazine-containing macrocyclic and acyclic systems.
Research on related piperazine-acetamide compounds, specifically 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide, provides valuable insights into the crystallographic behavior of this structural class. In these systems, the six-membered piperazine ring maintains its chair conformation, with specific geometric parameters including dihedral angles that influence the overall molecular shape.
The crystal packing of piperazine-acetamide derivatives typically involves hydrogen bonding networks formed through the acetamide nitrogen-hydrogen and carbonyl oxygen atoms. These intermolecular interactions create chain-like arrangements in the crystal lattice, with molecules linked through N-H⋯O hydrogen bonds. Additional stabilization occurs through C-H⋯O hydrogen bonds and π-π stacking interactions between aromatic ring systems.
| Crystallographic Parameter | Typical Range | Structural Significance |
|---|---|---|
| Piperazine Ring Conformation | Chair (>95% occurrence) | Thermodynamic stability |
| N-H⋯O Bond Length | 2.8-3.2 Å | Hydrogen bonding strength |
| Dihedral Angles | Variable (60-120°) | Conformational flexibility |
| Intermolecular Distances | 3.4-4.0 Å | π-π stacking interactions |
Conformational studies indicate that the piperazine ring can undergo boat-to-chair interconversion, but the energy barrier is sufficiently high to favor the chair form under normal conditions. Protonation of the nitrogen atoms can influence this conformational equilibrium, as demonstrated in related systems where quaternary ammonium formation increases the activation energy for ring flipping.
Comparative Structural Analysis with Piperazine-Acetamide Derivatives
Comparative analysis of this compound with other piperazine-acetamide derivatives reveals important structure-activity relationships and conformational trends. The structural database contains numerous related compounds, including N-phenyl-2-(piperazin-1-yl)acetamide and N-ethyl-2-phenyl-2-piperazin-1-yl-acetamide, which provide valuable comparative data.
N-phenyl-2-(piperazin-1-yl)acetamide, with molecular formula C12H17N3O and molecular weight 219.28 g/mol, represents a simplified analog lacking the ethylene bridge between the nitrogen and phenyl ring. This structural difference results in reduced conformational flexibility and altered intermolecular packing characteristics compared to the phenylethyl derivative.
The N-ethyl-2-phenyl-2-piperazin-1-yl-acetamide variant (C14H21N3O, 247.34 g/mol) demonstrates how substitution pattern modifications affect molecular properties. This isomeric compound features the phenyl group directly attached to the acetamide carbon rather than separated by an ethylene linker, resulting in distinct conformational preferences and steric interactions.
| Compound | Molecular Formula | Key Structural Difference | Conformational Impact |
|---|---|---|---|
| This compound | C14H21N3O | Ethylene bridge present | Enhanced flexibility |
| N-phenyl-2-(piperazin-1-yl)acetamide | C12H17N3O | Direct phenyl attachment | Reduced conformational space |
| N-ethyl-2-phenyl-2-piperazin-1-yl-acetamide | C14H21N3O | Phenyl on acetamide carbon | Alternative substitution pattern |
| N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide | C13H19N3O | Additional methyl substitution | Increased steric hindrance |
Analysis of more complex derivatives, such as 2-(3-methylphenyl)-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]acetamide (C23H31N3O3S, 429.6 g/mol), demonstrates how additional functional groups and extended conjugation affect the overall molecular architecture. These larger systems maintain the fundamental piperazine-acetamide core while introducing additional complexity through sulfonyl linkages and aromatic substitution patterns.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(12-17-10-8-15-9-11-17)16-7-6-13-4-2-1-3-5-13/h1-5,15H,6-12H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTDWOUIBYJPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375155 | |
| Record name | N-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-09-5 | |
| Record name | N-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 685892-09-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its versatility in drug design. The compound's structure can be represented as follows:
This structure allows for various interactions with biological targets, contributing to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- CNS Activity : The compound has shown potential anxiolytic and muscle relaxant properties. In studies involving animal models, derivatives similar to this compound exhibited significant anxiolytic effects comparable to diazepam, suggesting its utility in treating anxiety disorders .
- Anticonvulsant Effects : Research indicates that related compounds have been evaluated for anticonvulsant activity. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated efficacy in reducing seizure activity in animal models, particularly through maximal electroshock (MES) tests .
- Receptor Interactions : Molecular docking studies suggest that these compounds interact with the GABAA receptor, a key target for many CNS-active drugs. This interaction is crucial for their anxiolytic and anticonvulsant properties .
The mechanisms by which this compound exerts its biological effects involve:
- Receptor Modulation : The compound likely modulates neurotransmitter systems by acting on various receptors, including serotonin and dopamine receptors. This modulation can lead to alterations in mood and anxiety levels.
- Ion Channel Interaction : Some studies suggest that related compounds may interact with voltage-gated sodium channels, which are critical in the propagation of action potentials in neurons. This interaction could contribute to their anticonvulsant effects .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies highlight the efficacy of related compounds:
- Anxiolytic Efficacy : In a controlled study using albino mice, a derivative similar to this compound was tested for anxiolytic properties. Results indicated a significant reduction in anxiety-like behavior compared to controls .
- Anticonvulsant Screening : A series of synthesized piperazine derivatives were evaluated for their anticonvulsant properties using both MES and pentylenetetrazole models. The results showed that certain derivatives had promising anticonvulsant activity, warranting further investigation into their mechanisms .
Scientific Research Applications
Anticonvulsant Activity
One of the prominent applications of n-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide derivatives is their anticonvulsant activity. Research has demonstrated that various derivatives exhibit significant efficacy in animal models of epilepsy. For instance, studies have synthesized multiple N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant properties using standard maximal electroshock (MES) and pentylenetetrazole models. Results indicated that certain compounds were particularly effective against MES seizures, with some showing promise in models of therapy-resistant epilepsy .
β-Secretase Inhibition
Another critical application is in the inhibition of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. A series of N-(2-(piperazin-1-yl)phenyl)arylamide derivatives have been synthesized through Ugi-multicomponent reactions and evaluated for their BACE1 inhibitory activity. Notably, one derivative showed superior inhibition at concentrations of 10 and 40 µM, demonstrating favorable interactions with key catalytic residues of the enzyme. This suggests a potential pathway for developing new treatments for Alzheimer's disease .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of this compound. In studies involving adjuvant-induced arthritis models, derivatives exhibited the ability to suppress inflammation-related cytokines and reactive oxygen species (ROS). These findings highlight the compound's potential as a therapeutic agent for inflammatory conditions .
Synthesis and Structure-Activity Relationships
The synthesis of this compound derivatives typically involves alkylation reactions with piperazine and various acetamides. Structure-activity relationship (SAR) studies are crucial in identifying which modifications enhance biological activity. For example, altering substituents on the phenyl ring has been shown to significantly impact anticonvulsant efficacy and BACE1 inhibition .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| Derivative A | Anticonvulsant | MES model | Effective against MES seizures |
| Derivative B | BACE1 Inhibition | FRET-based assay | Superior inhibition at 10 µM |
| Derivative C | Anti-inflammatory | Adjuvant-induced arthritis | Reduced cytokine levels |
Case Study: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant properties of synthesized derivatives, several compounds were tested in both MES and pentylenetetrazole models. The most effective derivative showed a significant reduction in seizure activity compared to controls, indicating its potential for further development as an anticonvulsant medication.
Case Study: Alzheimer’s Disease
A molecular docking study conducted on BACE1 inhibitors revealed that specific derivatives formed stable interactions with the enzyme's active site, suggesting a mechanism through which they could effectively inhibit β-secretase activity. This opens avenues for designing targeted therapies for Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among piperazine acetamide analogs lie in the substituents on the acetamide nitrogen, piperazine ring, and additional functional groups. Below is a comparative analysis:
*Estimated based on molecular formula.
Key Observations :
- Phenylethyl vs. Aromatic Nitrogen Substituents : The phenylethyl group in the target compound may confer higher lipophilicity compared to analogs with heterocyclic substituents (e.g., thiazole or benzothiazole in ). This could enhance CNS penetration, making it a candidate for neurological applications.
- Piperazine Substitution : Substituted piperazines (e.g., 4-methoxyphenyl in ) often exhibit enhanced receptor selectivity. Unsubstituted piperazine in the target compound may favor broader interaction with amine-binding targets like serotonin or dopamine receptors.
Pharmacological Activities
Antimicrobial Activity
- Gram-Positive Bacteria : Compounds 47 and 48 (), featuring benzo[d]thiazole sulfonyl groups on piperazine, showed potent activity against gram-positive bacteria. The absence of such electron-withdrawing groups in the target compound suggests lower inherent antimicrobial efficacy .
- Antifungal Activity : Compounds 49 and 50 () with thiazole and chloropyridyl substituents demonstrated antifungal effects. The target compound’s phenylethyl group lacks electronegative atoms critical for fungal membrane interaction .
Anti-Inflammatory Activity
- Thiazole derivatives (e.g., compound 15 in ) with 4-fluorophenyl-piperazine showed MMP inhibition, a key mechanism in acute inflammation. The phenylethyl group in the target compound may modulate COX or LOX pathways instead, akin to NSAID analogs .
Anticonvulsant Activity
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives () exhibited anticonvulsant effects in rodent models. The trifluoromethyl group in compound 14 enhanced bioavailability, suggesting that the target compound’s phenylethyl group may require structural optimization for similar efficacy .
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide typically involves the nucleophilic substitution (alkylation) of piperazine with a suitable 2-phenylethyl acetamide precursor or equivalent alkylating agent. The key step is the formation of the amide bond linking the phenylethyl group and the piperazine nitrogen via a two-carbon acetamide linker.
Alkylation of Piperazine with Haloacetamide Derivatives
A common and effective approach is the alkylation of piperazine with haloacetamide derivatives bearing the 2-phenylethyl substituent. This method is supported by analogous procedures reported in the synthesis of related compounds such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
Preparation of Alkylating Agent: The haloacetamide precursor is prepared by acylation of 2-phenylethylamine derivatives with chloroacetyl chloride under controlled temperature (0°C) in a biphasic system (dichloromethane and aqueous sodium hydroxide). This yields 2-chloro-N-(2-phenylethyl)acetamide, which serves as the alkylating reagent.
Alkylation Reaction: The alkylation is performed by reacting piperazine with the haloacetamide in a biphasic system consisting of dry acetone, potassium carbonate (as base), and a catalytic amount of potassium iodide to facilitate the nucleophilic substitution. The reaction temperature is maintained around 60°C. The progress is monitored by HPLC to ensure completion.
Yields and Purity: Yields typically range from 44% to 78%, with purity confirmed by HPLC and spectroscopic methods such as ^1H NMR, ^13C NMR, and LC/MS.
Stepwise Process Based on Piperazine and N-Haloacetyl Derivatives
A detailed process analogous to the preparation of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide can be adapted for the phenylethyl analogue:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| a) | React piperazine with N-haloacetyl-2-phenylethylamine | Molar ratio piperazine:haloacetyl ~3:1; aqueous solvent; HCl added cautiously due to exothermic reaction; 60-90°C (preferably ~80°C) | HCl addition causes exotherm; mixture becomes homogeneous on heating |
| b) | Separate solid adduct formed | Filtration at ~60°C | Removes unwanted adducts, retains product in solution |
| c) | Neutralize acidic filtrate | NaOH or KOH to pH > 8 (preferably ~10) | Neutralization facilitates extraction |
| d) | Extract product with organic solvent (e.g., toluene) | Heating to ~70°C, stirring 15 min | Organic phase contains product |
| e) | Crystallize product from organic phase | Cooling from ~70°C to 0-5°C with seeding | Controlled crystallization improves purity |
| f) | Isolate and dry product | Filtration and vacuum drying at ~40°C | Yields white crystalline product with purity >97.5% |
This process yields the desired acetamide with high purity and reproducibility.
Ugi Multicomponent Reaction Approach
An alternative, more recent synthetic method involves the Ugi four-component reaction (Ugi-4CR), which allows the rapid assembly of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, structurally related to the target compound.
Reaction Components: The Ugi reaction combines an amine (piperazine derivative), an aldehyde or ketone, a carboxylic acid, and an isocyanide in a one-pot reaction.
Advantages: This method is straightforward, efficient, and allows structural diversity by varying components, leading to libraries of derivatives for biological screening.
Limitations: While this method is suitable for related arylamide derivatives, it may require adaptation for the specific phenylethyl substituent.
Biological Relevance: Compounds synthesized via Ugi-4CR have shown activity as β-secretase inhibitors, indicating the utility of this synthetic route in drug discovery.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|
| Alkylation with 2-chloro-N-(2-phenylethyl)acetamide | Piperazine, 2-chloro-N-(2-phenylethyl)acetamide, K2CO3, KI, acetone | 60°C, biphasic system | 44-78% | >95% (HPLC) | Requires preparation of haloacetamide precursor; scalable |
| Stepwise reaction with N-haloacetyl-2-phenylethylamine | Piperazine, N-haloacetyl-2-phenylethylamine, HCl, NaOH, toluene | 60-90°C, aqueous and organic phases | ~70% | >97.5% (HPLC, titration) | Involves controlled crystallization; high purity |
| Ugi Four-Component Reaction | Piperazine derivative, aldehyde/ketone, acid, isocyanide | Room temp to mild heating | Variable | High (depends on purification) | Rapid library synthesis; suitable for analogues |
Analytical and Purification Techniques
Monitoring: Reaction progress is typically monitored by HPLC chromatography to ensure completion and purity.
Characterization: Final products are characterized by elemental analysis (C, H, N), ^1H and ^13C NMR spectroscopy, and mass spectrometry (LC/MS or ESI-MS).
Purification: Crystallization from suitable solvents such as toluene, followed by filtration and vacuum drying, yields high-purity products suitable for pharmaceutical applications.
Research Findings and Notes
The alkylation approach is well-established and provides reproducible yields and purity suitable for scale-up.
The presence of HCl in the reaction mixture is critical and must be added cautiously due to exothermicity.
Neutralization after reaction completion is essential to facilitate extraction and crystallization.
The Ugi multicomponent reaction offers a versatile synthetic route for related derivatives but may require optimization for the specific phenylethyl-piperazinyl acetamide.
Structural analogues synthesized by these methods have demonstrated significant biological activities, including anticonvulsant and enzyme inhibition properties, underscoring the importance of efficient synthetic methods.
Q & A
Q. How are discrepancies in toxicity profiles between in vitro and in vivo models addressed?
- Methodological Answer :
- Metabolic profiling : Use hepatocyte models to identify metabolites.
- ADME studies : Assess absorption, distribution, and excretion in rodent models.
- Species-specific pathways : Compare toxicity mechanisms using transcriptomics or proteomics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
